molecular formula C22H23BrN2O3S B10896827 (2Z,5E)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10896827
M. Wt: 475.4 g/mol
InChI Key: OZZOEVAEIHQAHX-CPNJWEJPSA-N
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Description

5-[(E)-1-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, which is known for its biological activity, and is substituted with bromine, ethoxy, and propoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the bromine, ethoxy, and propoxy substituents through various substitution reactions. The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different halogen or alkyl group.

Scientific Research Applications

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 5-[(E)-1-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed studies using techniques like molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolone derivatives with different substituents, such as:

  • 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
  • 5-[(E)-1-(3-BROMO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23BrN2O3S/c1-4-10-28-20-16(23)11-15(12-18(20)27-5-2)13-19-21(26)25-22(29-19)24-17-9-7-6-8-14(17)3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,25,26)/b19-13+

InChI Key

OZZOEVAEIHQAHX-CPNJWEJPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC=C3C)S2)OCC

Origin of Product

United States

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